1-(3-Aminobutan-2-yl)-3-(5-fluoropyridin-3-yl)urea
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Overview
Description
1-(3-Aminobutan-2-yl)-3-(5-fluoropyridin-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminobutan-2-yl group and a fluoropyridin-3-yl group attached to a urea backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-Aminobutan-2-yl)-3-(5-fluoropyridin-3-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminobutan-2-yl Intermediate: This step involves the reaction of a suitable butanone derivative with an amine to form the aminobutan-2-yl intermediate.
Introduction of the Fluoropyridin-3-yl Group: The fluoropyridin-3-yl group is introduced through a nucleophilic substitution reaction, where a fluorinated pyridine derivative reacts with the aminobutan-2-yl intermediate.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Aminobutan-2-yl)-3-(5-fluoropyridin-3-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Aminobutan-2-yl)-3-(5-fluoropyridin-3-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminobutan-2-yl)-3-(5-fluoropyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Aminobutan-2-yl)-3-(5-fluoropyridin-3-yl)urea can be compared with other similar compounds, such as:
1-(3-Aminobutan-2-yl)-3-(5-chloropyridin-3-yl)urea: This compound has a chloropyridin-3-yl group instead of a fluoropyridin-3-yl group, which may result in different chemical and biological properties.
1-(3-Aminobutan-2-yl)-3-(5-bromopyridin-3-yl)urea:
1-(3-Aminobutan-2-yl)-3-(5-methylpyridin-3-yl)urea: The methylpyridin-3-yl group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-aminobutan-2-yl)-3-(5-fluoropyridin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O/c1-6(12)7(2)14-10(16)15-9-3-8(11)4-13-5-9/h3-7H,12H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKAMVQUUGBZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)NC1=CC(=CN=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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